molecular formula C26H24ClN3O3S B2387271 2-{[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide CAS No. 690961-98-9

2-{[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide

Cat. No.: B2387271
CAS No.: 690961-98-9
M. Wt: 494.01
InChI Key: DWXIAKUQWVMALR-UHFFFAOYSA-N
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Description

2-{[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridine ring substituted with a chlorophenyl group, a cyano group, and a methoxyphenyl group, along with a sulfanylacetamide moiety linked to an oxolan-2-ylmethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyridine core, followed by the introduction of the substituents. Key steps include:

    Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the chlorophenyl and methoxyphenyl groups: These groups can be introduced via Suzuki-Miyaura coupling reactions.

    Addition of the cyano group: This can be done using a cyanation reaction.

    Formation of the sulfanylacetamide moiety: This involves the reaction of a suitable thiol with an acetamide derivative.

    Attachment of the oxolan-2-ylmethyl group: This can be achieved through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure may make it useful in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of 2-{[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of the cyano and methoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanylacetamide: Lacks the oxolan-2-ylmethyl group.

    2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-methylacetamide: Contains a methyl group instead of the oxolan-2-ylmethyl group.

Uniqueness

The presence of the oxolan-2-ylmethyl group in 2-{[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-[(oxolan-2-yl)methyl]acetamide provides unique steric and electronic properties, potentially enhancing its binding affinity and specificity for certain targets compared to similar compounds.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)-3-cyano-4-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(oxolan-2-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClN3O3S/c1-32-20-10-6-17(7-11-20)22-13-24(18-4-8-19(27)9-5-18)30-26(23(22)14-28)34-16-25(31)29-15-21-3-2-12-33-21/h4-11,13,21H,2-3,12,15-16H2,1H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXIAKUQWVMALR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NCC3CCCO3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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